molecular formula C21H20O4 B4053544 3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone

3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone

Cat. No.: B4053544
M. Wt: 336.4 g/mol
InChI Key: SYKNWHHQUNGRSD-LFIBNONCSA-N
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Description

3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone is a useful research compound. Its molecular formula is C21H20O4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.13615911 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on furanones, including compounds similar to "3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone," often focuses on their synthesis and chemical properties. For instance, studies have elaborated on the synthetic routes to produce furanone derivatives, showcasing their potential in creating complex molecules with biological relevance or for material science applications. The reactivity of these compounds towards various chemical reactions allows for the exploration of new synthetic methodologies and the production of novel compounds with designed properties for specific applications (Iten, Hofmann, & Eugster, 1978).

Biological and Pharmacological Potential

Furanones and their derivatives are studied for their biological and pharmacological activities. Research has identified certain furanone derivatives as potential candidates for developing new therapeutic agents due to their cytotoxicity against various cancer cell lines. This highlights the importance of furanones in medicinal chemistry for the discovery of new drugs and understanding their mechanism of action at the molecular level (Bang, Kim, Yun, & Ahn, 2004).

Material Science Applications

Furanones are also significant in material science, particularly in the synthesis of biobased polymers and materials with desirable physical and chemical properties. Studies on fully biobased superpolymers of furandicarboxylic acid, for example, demonstrate the potential of furanone derivatives in creating sustainable materials with applications ranging from packaging to biomedical devices. These materials combine environmental benefits with high performance, addressing the need for sustainable alternatives to petroleum-based polymers (Guidotti et al., 2020).

Properties

IUPAC Name

(3E)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-13-8-9-14(2)17(10-13)19-12-16(21(22)25-19)11-15-6-5-7-18(23-3)20(15)24-4/h5-12H,1-4H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKNWHHQUNGRSD-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=C(C(=CC=C3)OC)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone
Reactant of Route 2
3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone
Reactant of Route 3
3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone
Reactant of Route 4
3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone
Reactant of Route 5
3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone
Reactant of Route 6
Reactant of Route 6
3-(2,3-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.